molecular formula C5H5NO3 B3329711 2,4,6-Trihydroxypyridine CAS No. 626-47-1

2,4,6-Trihydroxypyridine

Cat. No.: B3329711
CAS No.: 626-47-1
M. Wt: 127.10 g/mol
InChI Key: UQXMYBSUHYOBEK-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxypyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with three hydroxyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trihydroxypyridine typically involves the hydroxylation of pyridine derivatives One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process includes nitration, reduction, and subsequent hydroxylation steps. The choice of reagents and conditions is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trihydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroxypyridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxypyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

2,4,6-Trihydroxypyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and materials.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research explores its potential therapeutic effects, including antineurotic properties.

    Industry: It is used in the development of advanced materials, metal-organic frameworks, and reactive chemical intermediates.

Mechanism of Action

2,4,6-Trihydroxypyridine is structurally similar to compounds like 1,3,5-trihydroxybenzene (phloroglucinol). the presence of a nitrogen atom in the pyridine ring distinguishes it from phloroglucinol, which has a benzene ring. This structural difference influences their chemical reactivity and antioxidant capacities. While both compounds exhibit antioxidative properties, 1,3,5-trihydroxybenzene is generally more potent due to the electron-donating effect of the hydroxyl groups, whereas the nitrogen atom in this compound exerts an electron-withdrawing effect, reducing its scavenging capacity.

Comparison with Similar Compounds

  • 1,3,5-Trihydroxybenzene (phloroglucinol)
  • 2,4,6-Triarylpyridines

Properties

IUPAC Name

4,6-dihydroxy-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c7-3-1-4(8)6-5(9)2-3/h1-2H,(H3,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXMYBSUHYOBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978171
Record name Pyridine-2,4,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-47-1
Record name 4,6-Dihydroxy-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trihydroxyoyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-2,4,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trihydroxypyridine
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2,4,6-Trihydroxypyridine
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2,4,6-Trihydroxypyridine
Reactant of Route 4
2,4,6-Trihydroxypyridine
Reactant of Route 5
2,4,6-Trihydroxypyridine
Reactant of Route 6
2,4,6-Trihydroxypyridine

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